molecular formula C11H9NO3 B11895460 (1-Nitronaphthalen-2-yl)methanol

(1-Nitronaphthalen-2-yl)methanol

Cat. No.: B11895460
M. Wt: 203.19 g/mol
InChI Key: DKDQNPAVVXVSFJ-UHFFFAOYSA-N
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Description

(1-Nitronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the first position and a hydroxymethyl group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitronaphthalen-2-yl)methanol typically involves the nitration of naphthalene followed by reduction and subsequent functional group transformations. One common method includes the nitration of naphthalene to form 1-nitronaphthalene, which is then reduced to 1-naphthylamine. This intermediate can be further reacted with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (1-Nitronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-aminonaphthalene derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-naphthoic acid derivatives.

    Reduction: 2-aminonaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Nitronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (1-Nitronaphthalen-2-yl)methanol is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The nitro group can undergo redox reactions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties may influence its biological activity and reactivity in chemical processes.

Comparison with Similar Compounds

    1-Nitronaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-Nitronaphthalene: The nitro group is positioned differently, affecting its reactivity and applications.

    1-Naphthol: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and uses.

Uniqueness: (1-Nitronaphthalen-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the naphthalene ring

Properties

IUPAC Name

(1-nitronaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDQNPAVVXVSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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